5-Methoxy NMT

Head twitch response 5-HT2A behavioral pharmacology psychedelic screening

Researchers studying serotonergic pathways must dissociate receptor-mediated effects from psychedelic behavioral confounds. 5-Methoxy NMT (CAS 2009-03-2) provides serotonergic engagement without head twitch response (HTR), enabling cleaner interpretation of anxiety, depression, and cognition outcomes. • 5-HT2A Ki=79 nM; 5-HT1A Ki=7.9 nM - no HTR activity vs. 5-MeO-DMT (ED50 0.2-1.8 mg/kg) • Intermediate N-methylation state for systematic SAR across the 5-methoxytryptamine series • ≥98% purity; DMF/DMSO/EtOH solubility: 30 mg/mL • Ships ambient; store at -20°C

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 2009-03-2
Cat. No. B1222755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy NMT
CAS2009-03-2
Synonyms5-methoxy-alpha-methyltryptamine
5-methoxy-alpha-methyltryptamine dipicrate
5-methoxy-alpha-methyltryptamine hydrochloride
5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer
5-methoxy-alpha-methyltryptamine, (+)-isomer
5-methoxy-alpha-methyltryptamine, (+-)-isomer
5-methoxy-alpha-methyltryptamine, (-)-isomer
5-methoxy-N-methyltryptamine
alpha,O-dimethylserotonin
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C12H16N2O/c1-13-6-5-9-8-14-12-4-3-10(15-2)7-11(9)12/h3-4,7-8,13-14H,5-6H2,1-2H3
InChIKeyNFDDCRIHMZGWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy NMT: Research and Forensic Use


5-Methoxy NMT (5-MeO-NMT; CAS 2009-03-2), also known as 5-methoxy-N-methyltryptamine, is a synthetic tryptamine alkaloid and the 5-methoxy analog of N-methyltryptamine (NMT) [1]. It is characterized by a methoxy group at the 5-position of the indole ring and a single methyl substitution on the amine nitrogen, distinguishing it structurally from both unsubstituted tryptamine and the N,N-dimethyl analog 5-MeO-DMT [2]. The compound is available as an analytical reference standard for forensic and research applications and is recognized by the FDA Unique Ingredient Identifier (UNII: YBO217L5YV) [3].

Workflow Analytical reference standard for forensic and toxicology method validation
Selection Logic Mono-N-methyl tryptamine with distinct 5-HT2A/5-HT1A engagement and intermediate lipophilicity
Research Fit Non-hallucinogenic serotonergic probe for N-methylation SAR and neuroplasticity studies

Why 5-Methoxy NMT Is Irreplaceable


5-Methoxy NMT occupies a structurally and functionally distinct position within the 5-methoxytryptamine series that precludes substitution by its closest analogs. Increasing N-methylation in this series produces systematic, quantifiable changes in receptor pharmacology, neuronal plasticity effects, and behavioral outcomes [1]. Specifically, 5-MeO-NMT (mono-N-methyl) displays an intermediate receptor binding and functional profile that differs markedly from both the primary amine 5-MeO-T and the tertiary amine 5-MeO-DMT, with distinct lipophilicity-driven pharmacokinetic properties [2]. Critically, 5-MeO-NMT lacks the psychedelic-like behavioral activity (head twitch response) observed with 5-MeO-DMT while retaining serotonergic receptor engagement, a differentiation with direct implications for therapeutic development programs seeking non-hallucinogenic compounds [3]. These quantifiable differences necessitate compound-specific selection rather than in-class substitution.

Risk Factor
5-MeO-NMT (Target)
5-MeO-DMT / 5-MeO-T (Substitutes)
Psychedelic-like activity
Lacks head twitch response (HTR) even with 5-HT1A blockade
5-MeO-DMT robustly induces HTR; quantitative difference may shift behavioral endpoints
5-HT1A receptor engagement
High-affinity agonist (reported Ki ~8 nM)
5-MeO-T shows minimal 5-HT1A affinity; anxiolytic/antidepressant target profile may not transfer
Neuroplasticity response
Intermediate dendritic arbor complexity; graded N-methylation effect
5-MeO-DMT elicits highest arbor complexity; direct replacement may over- or under-estimate plasticity endpoints

5-Methoxy NMT: Evidence-Based Comparisons


Absence of Head Twitch Response

In the mouse head twitch response (HTR) assay, a validated behavioral proxy for psychedelic-like activity mediated by 5-HT2A receptor activation, 5-MeO-NMT displayed no significant HTR activity in contrast to 5-MeO-DMT [1]. This differentiation persists even under 5-HT1A receptor blockade, a condition that unmasks latent HTR activity in other analogs [2].

Head Twitch Response
Head-to-head
No measurable HTR vs. robust HTR induction (ED50 0.2–1.8 mg/kg) for 5-MeO-DMT
Reported HTR endpoint context supports non-hallucinogenic ligand selection
Latent activity not observed with 5-HT1A antagonist pretreatment
Head twitch response 5-HT2A behavioral pharmacology psychedelic screening

5-HT2A Receptor Binding Profile

5-MeO-NMT exhibits a 5-HT2A receptor binding affinity (Ki) that is intermediate within the 5-methoxytryptamine series, being lower than 5-MeO-T but comparable to 5-MeO-DMT [1]. Functionally, 5-MeO-NMT acts as a partial to full agonist at 5-HT2A with EC50 values in the low nanomolar range [2].

5-HT2A Binding
Reported
Ki = 79 nM; EC50 = 3.8–6.4 nM; partial-to-full agonist
Intermediate affinity and functional potency for N-methylation SAR studies
Cross-study data; 5-MeO-T Ki approx. 5 nM
5-HT2A receptor radioligand binding serotonin receptor pharmacology

5-HT1A Receptor Engagement

5-MeO-NMT binds with high affinity to the 5-HT1A receptor (Ki = 7.9 nM), functioning as a full or near-full agonist with EC50 values ranging from 1.1–220 nM and Emax of 72–111% [1]. This 5-HT1A affinity distinguishes it from 5-MeO-T, which shows negligible 5-HT1A engagement [2].

5-HT1A Engagement
Reported
Ki = 7.9 nM; EC50 = 1.1–220 nM; Emax 72–111%
Full agonist profile enables 5-HT1A-mediated anxiolytic target studies
5-MeO-T lacks significant 5-HT1A affinity
5-HT1A receptor serotonergic signaling anxiolytic target

Dendritic Arbor Complexity

In rat embryonic cortical neurons (DIV6) treated with compounds at 10 μM, increasing N-methylation in the 5-methoxytryptamine series produces a concomitant increase in dendritic arbor complexity [1]. 5-MeO-NMT induces an intermediate level of neuronal growth that correlates with its calculated LogP value [2].

Dendritic Arbor Complexity
Head-to-head
Rank order: 5-MeO-DMT > 5-MeO-NMT > 5-MeO-T; p
Intermediate neuroplasticity endpoint for graded N-methylation SAR
Rat cortical neurons, 10 µM, Sholl analysis N=45–64
Reference Standard Quality
Data to verify
Purity ≥98%; solid; defined solubility (DMF, DMSO, Ethanol)
Supports analytical method validation and quantification
Batch-specific COA; storage -20°C; λmax 224 nm
Lipophilicity Rank
Class-level
LogP gradient: 5-MeO-DMT > 5-MeO-NMT > 5-MeO-T; correlates with neuronal growth
Supports membrane permeability prediction for CNS-targeted probes
Calculated LogP; correlation requires experimental validation
neuroplasticity dendritic arborization psychoplastogen

Analytical Reference Standard Specifications

5-MeO-NMT (Item No. 28278) is commercially available as a certified analytical reference standard with ≥98% purity, formulated as a solid with defined solubility parameters . This quality specification enables its use as a calibration standard for quantitative analytical methods, distinguishing it from research-grade material of unspecified purity .

Reference Standard Quality
Data to verify
Purity ≥98%; solid; defined solubility (DMF, DMSO, Ethanol)
Supports analytical method validation and quantification
Batch-specific COA; storage -20°C; λmax 224 nm
analytical reference standard forensic toxicology method validation

Lipophilicity Profile

The calculated LogP value for 5-MeO-NMT positions it at an intermediate point in the lipophilicity gradient across the 5-methoxytryptamine series, with compound lipophilicity correlating with both neuronal growth efficacy and predicted membrane permeability [1].

Lipophilicity Rank
Class-level
LogP gradient: 5-MeO-DMT > 5-MeO-NMT > 5-MeO-T; correlates with neuronal growth
Supports membrane permeability prediction for CNS-targeted probes
Calculated LogP; correlation requires experimental validation
lipophilicity LogP pharmacokinetics structure-activity relationship

5-Methoxy NMT: Research Applications


Non-Hallucinogenic Serotonergic Probe

5-MeO-NMT is the preferred compound for research protocols requiring serotonergic receptor engagement (5-HT2A and 5-HT1A agonism) without the confounding variable of psychedelic-like behavioral effects. Unlike 5-MeO-DMT, which robustly induces head twitch response (ED50 0.2–1.8 mg/kg, Emax 20–60 HTRs/30 min), 5-MeO-NMT shows no HTR activity, enabling cleaner interpretation of receptor-mediated effects on anxiety, depression, or cognition in rodent models [1]. This application scenario is directly supported by the behavioral differentiation evidence established in Section 3.

SAR of N-Methylation

5-MeO-NMT serves as the essential mono-N-methyl intermediate in systematic SAR investigations of the 5-methoxytryptamine series. With its distinct receptor binding profile (5-HT2A Ki = 79 nM; 5-HT1A Ki = 7.9 nM), intermediate lipophilicity, and graded neuronal growth effects compared to 5-MeO-T (lower) and 5-MeO-DMT (higher), this compound is required to establish quantitative relationships between N-methylation state and pharmacological outcomes [1]. The intermediate dendritic arbor complexity data in Section 3 confirms its unique position in the N-methylation gradient.

Reference Standard for Analytical Methods

5-MeO-NMT, available at certified ≥98% purity as an analytical reference standard, is suitable for developing and validating LC-MS/MS, GC-MS, or other quantitative analytical methods for tryptamine detection in biological matrices [1]. The defined solubility parameters (DMF, DMSO, Ethanol: 30 mg/mL; Ethanol:PBS (1:1): 0.5 mg/mL) and storage specifications (-20°C) provide the reproducibility required for forensic casework, clinical toxicology screening, and regulatory compliance. This application derives directly from the analytical reference standard quality specifications documented in Section 3.

Negative Control for Neuroplasticity Studies

For research programs investigating the relationship between psychedelic experience and neuroplastic changes, 5-MeO-NMT offers a critical control compound. It induces measurable neuronal growth (intermediate dendritic arbor complexity) without producing psychedelic-like behavioral effects [1]. This dissociation between psychoplastogenic activity and hallucinogenic potential makes 5-MeO-NMT a valuable comparator for studies seeking to identify the minimal pharmacophore required for neuroplasticity independent of subjective effects. The neuronal growth data from Section 3 support this specific application scenario.

Application
Selection Property
Validation Focus
Serotonergic signaling studies (non-hallucinogenic probe)
Absence of HTR activity
5-HT2A/5-HT1A functional selectivity assay
N-methylation SAR research
Mono-N-methyl substitution
Receptor affinity rank ordering across 5-methoxy series
Tryptamine quantitative analytical methods
Certified analytical purity
COA verification and calibration linearity
Psychoplastogen mechanistic studies (negative control)
Graded neuroplasticity without HTR
Dendritic complexity benchmarking vs. psychedelic controls
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